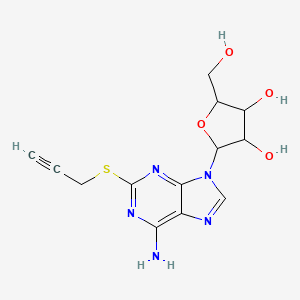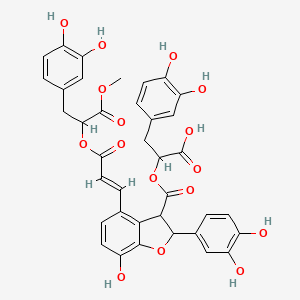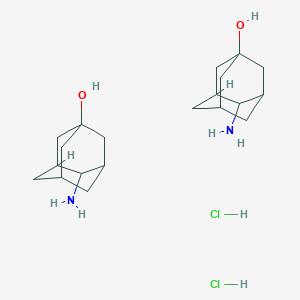
Cis-4-aminoadamantan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-aminoadamantan-1-ol hydrochloride is an organic compound with the molecular formula C10H17NO.ClH. It is a white crystalline solid at room temperature and has a strong ammonia-like odor. This compound is a derivative of adamantane, a highly stable cage-like hydrocarbon structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-aminoadamantan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the raw material.
Oximation: Hydroxylamine hydrochloride is used to oximate the starting material.
Hydrogenation Reduction: The oxime is then subjected to hydrogenation reduction using palladium-carbon or raney nickel as a catalyst to obtain 4-amino-1-adamantanol.
Acidification and Salt Formation: The 4-amino-1-adamantanol is then acidified with hydrochloric acid to form the hydrochloride salt.
Recrystallization: The final product is purified through recrystallization using methanol
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of aqueous ammonia as a solvent and the implementation of high atom economy principles make the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium-carbon or raney nickel as catalysts.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of adamantane .
Scientific Research Applications
Cis-4-aminoadamantan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: The compound is used in the production of functional polymers, lubricants, and other fine chemicals
Mechanism of Action
The mechanism of action of Cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit viral replication, and interact with cellular enzymes. These interactions lead to its observed biological effects, such as antiviral and neuroprotective activities .
Comparison with Similar Compounds
Cis-4-aminoadamantan-1-ol hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral agent with similar applications.
Memantine: Used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-aminoadamantan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17NO.2ClH/c2*11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;;/h2*6-9,12H,1-5,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZXJBTXDOTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O.C1C2CC3CC(C2)(CC1C3N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

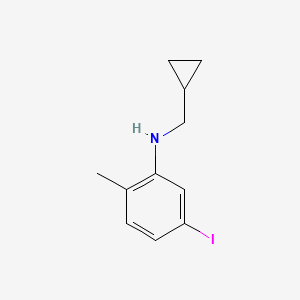
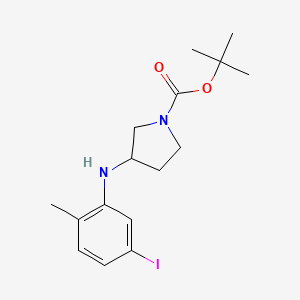
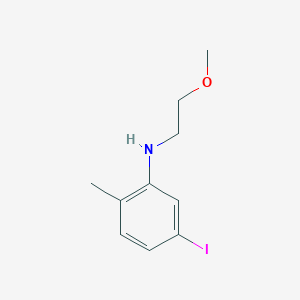

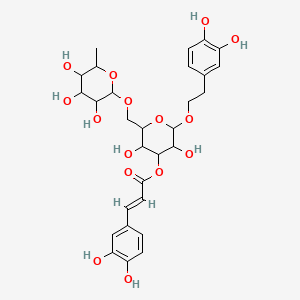
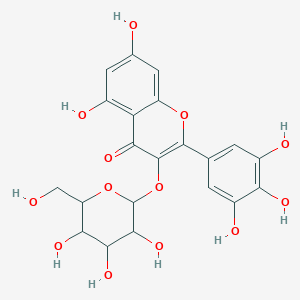
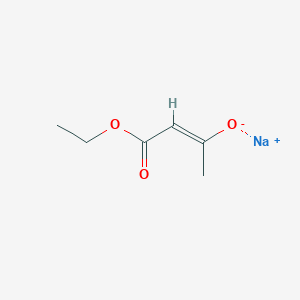
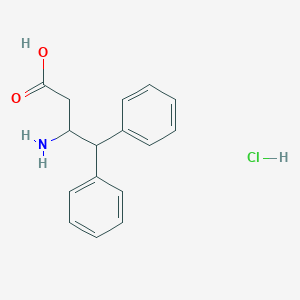
![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)
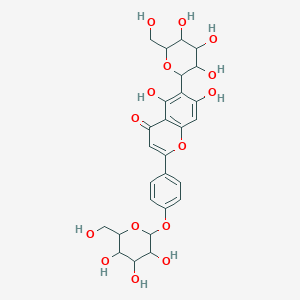
![methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B8258969.png)
